molecular formula C18H16N2O2 B12498792 Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate

Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate

Cat. No.: B12498792
M. Wt: 292.3 g/mol
InChI Key: HVZACYGKHVGKTH-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction proceeds under basic conditions, followed by esterification to yield the desired compound. The general reaction scheme is as follows:

    Cyclocondensation: Ethyl acetoacetate reacts with DMF-DMA and phenylhydrazine to form the pyrazole ring.

    Esterification: The resulting pyrazole intermediate is esterified to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles with different functional groups.

Scientific Research Applications

Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A closely related compound with similar structural features.

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different functional groups.

Uniqueness

Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate

InChI

InChI=1S/C18H16N2O2/c1-13-16(18(21)22-2)17(14-9-5-3-6-10-14)19-20(13)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

HVZACYGKHVGKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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